

Unraveling the Molecular Architecture of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethyl-3-Methylimidazolium Ethylsulfate

Cat. No.: B1254634

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure of **1-Ethyl-3-Methylimidazolium Ethylsulfate** ($[\text{EMIM}][\text{EtSO}_4]$), an ionic liquid of significant interest in various scientific and industrial applications. This document, intended for researchers, scientists, and drug development professionals, details the compound's structural parameters, spectroscopic signature, and synthesis protocols, offering a foundational understanding for its application and further research.

Molecular Structure and Geometry

1-Ethyl-3-Methylimidazolium Ethylsulfate is an ionic liquid composed of an organic cation, 1-Ethyl-3-Methylimidazolium ($[\text{EMIM}]^+$), and an organic anion, Ethylsulfate ($[\text{EtSO}_4]^-$). The molecular formula is $\text{C}_8\text{H}_{16}\text{N}_2\text{O}_4\text{S}$, and its IUPAC name is 1-ethyl-3-methyl-1H-imidazol-3-ium ethyl sulfate. The CAS number for this compound is 342573-75-5.

Due to the unavailability of experimental crystallographic data for **1-Ethyl-3-Methylimidazolium Ethylsulfate**, the geometric parameters presented herein are derived from a combination of theoretical calculations for the cation and experimental data from a related salt for the anion.

The 1-Ethyl-3-Methylimidazolium Cation ($[\text{EMIM}]^+$)

The structure of the $[\text{EMIM}]^+$ cation is characterized by a planar five-membered imidazolium ring, substituted with a methyl group at the N1 position and an ethyl group at the N3 position. The positive charge is delocalized across the imidazolium ring. The bond lengths and angles, determined through Density Functional Theory (DFT) calculations, are summarized in Table 1.

Bond	Bond Length (Å)	Bond Angle	Angle (°)
N1-C2	1.33	C2-N1-C5	108.9
C2-N3	1.33	N1-C2-N3	109.1
N3-C4	1.39	C2-N3-C4	109.0
C4-C5	1.36	N3-C4-C5	106.5
C5-N1	1.39	C4-C5-N1	106.5
N1-C6 (Methyl)	1.47	C5-N1-C6	125.5
N3-C7 (Ethyl)	1.47	C4-N3-C7	125.5
C7-C8 (Ethyl)	1.54	N3-C7-C8	110.8

Table 1: Theoretical Bond Lengths and Angles of the 1-Ethyl-3-Methylimidazolium Cation. (Data derived from DFT calculations on related imidazolium salts).

The Ethylsulfate Anion ($[\text{EtSO}_4]^-$)

The Ethylsulfate anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one oxygen atom also bonded to an ethyl group. Experimental bond lengths obtained from the crystal structure of potassium ethyl sulfate are presented in Table 2.[\[1\]](#)

Bond	Bond Length (Å)
S-O(terminal)	1.44
S-O(terminal)	1.45
S-O(terminal)	1.49
S-O(ethyl)	1.60
O-C(ethyl)	1.44
C-C(ethyl)	1.51

Table 2: Experimental Bond Lengths of the Ethylsulfate Anion. (Data from the crystal structure of potassium ethyl sulfate).[1]

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and structural elucidation of **1-Ethyl-3-Methylimidazolium Ethylsulfate**. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.66	s	1H	N-CH-N (Imidazolium ring C2-H)
7.36	dq	2H	N-CH=CH-N (Imidazolium ring C4-H, C5-H)
4.03	q	2H	N-CH ₂ -CH ₃ (Ethyl group)
3.72	d	3H	N-CH ₃ (Methyl group)
1.20	t	3H	N-CH ₂ -CH ₃ (Ethyl group)

Table 3: ^1H NMR Spectral Data for **1-Ethyl-3-Methylimidazolium Ethylsulfate**. ^{13}C NMR (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
133.79	N-CH-N (Imidazolium ring C2)
121.44	N-CH=CH-N (Imidazolium ring C4)
119.98	N-CH=CH-N (Imidazolium ring C5)
42.59	N-CH ₂ -CH ₃ (Ethyl group)
34.33	N-CH ₃ (Methyl group)
13.46	N-CH ₂ -CH ₃ (Ethyl group)

Table 4: ^{13}C NMR Spectral Data for **1-Ethyl-3-Methylimidazolium Ethylsulfate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
~3150	C-H stretching (Imidazolium ring)
~2980	C-H stretching (Alkyl chains)
~1570	C=N stretching (Imidazolium ring)
~1460	C-H bending (Alkyl chains)
~1240	SO ₃ asymmetric stretching
~1060	SO ₃ symmetric stretching
~750	S-O stretching

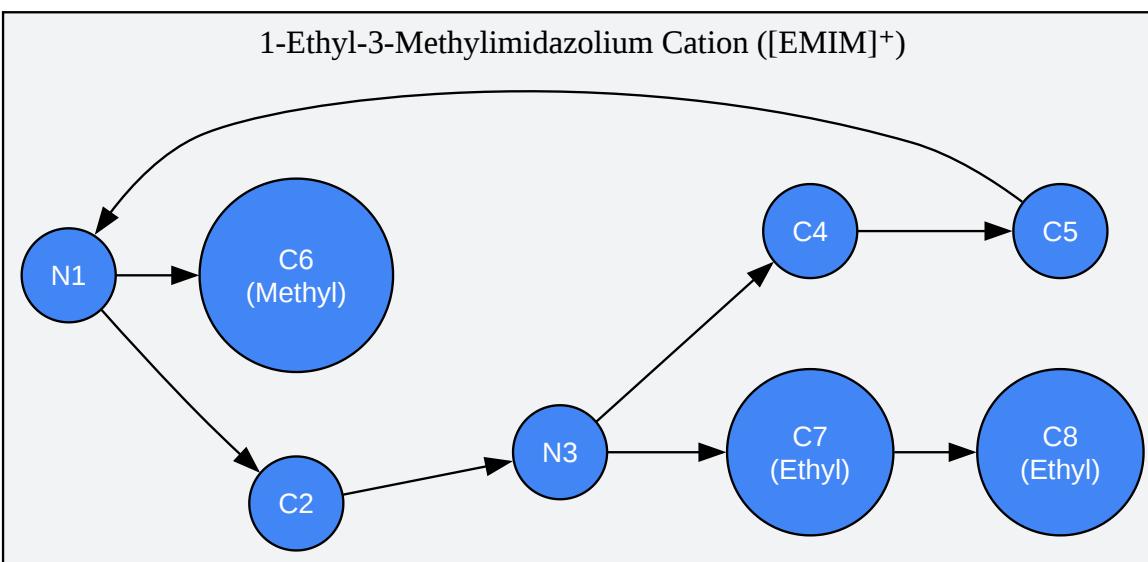
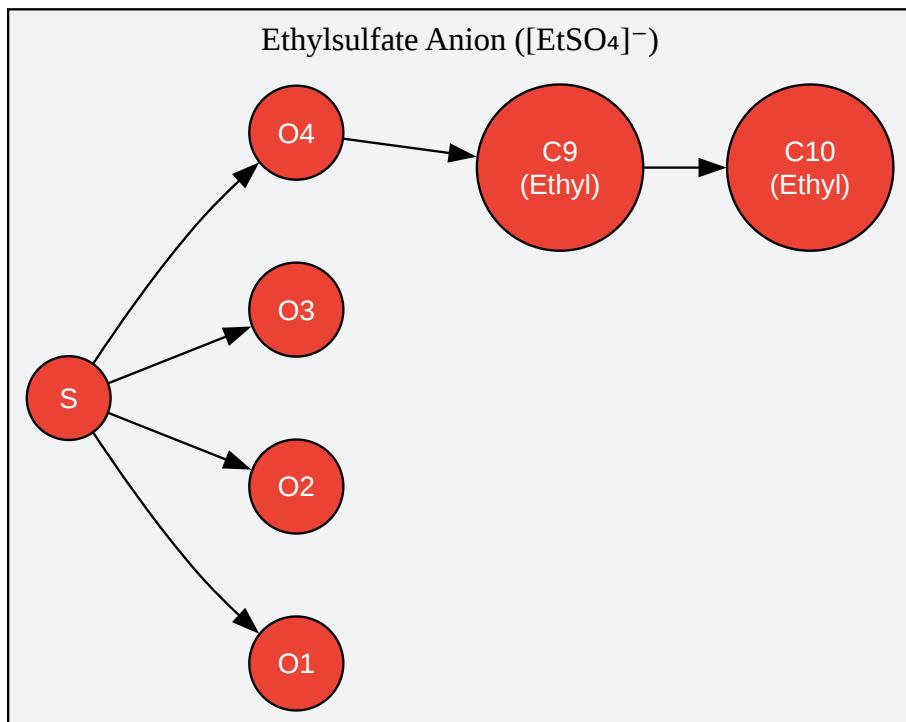
Table 5: Key FTIR Peak Assignments for **1-Ethyl-3-Methylimidazolium Ethylsulfate**.

Experimental Protocols: Synthesis

The synthesis of **1-Ethyl-3-Methylimidazolium Ethylsulfate** is typically achieved through the quaternization of 1-methylimidazole with diethyl sulfate. Both solvent-based and solvent-free methods have been reported.

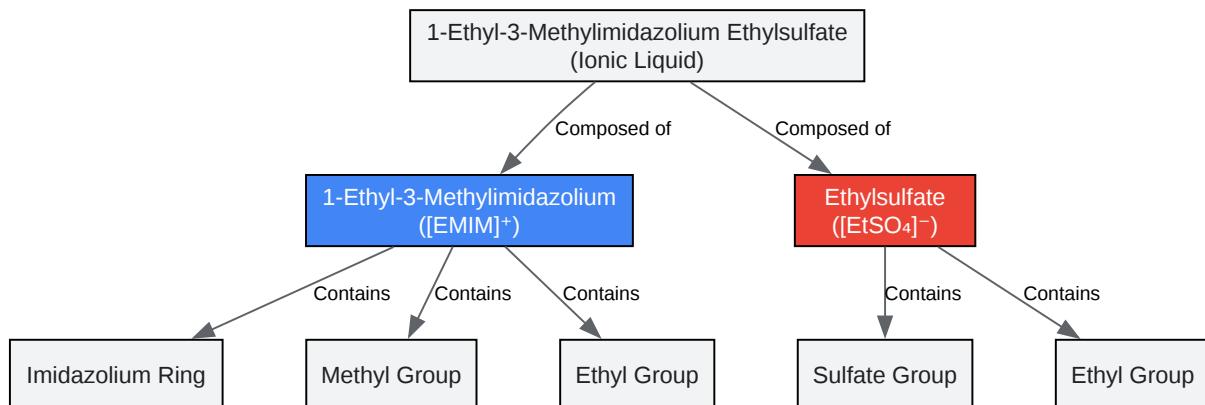
Solvent-Free Synthesis

- Reaction Setup: In a three-necked flask equipped with a dropping funnel and a condenser, place 1-methylimidazole.
- Addition of Reagent: Slowly add diethyl sulfate dropwise to the stirred 1-methylimidazole. The reaction is exothermic and the temperature should be controlled.
- Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 40-50°C) for a specified period (e.g., 1-2 hours) to ensure complete reaction.
- Work-up: After the reaction is complete, a biphasic mixture is obtained. The upper layer is the unreacted starting material and the lower layer is the ionic liquid product.
- Purification: Separate the lower ionic liquid layer and wash it multiple times with a suitable solvent like ethyl acetate to remove any impurities.



- Drying: Remove the residual solvent under vacuum to obtain the pure **1-Ethyl-3-Methylimidazolium Ethylsulfate** as a viscous liquid.

Solvent-Based Synthesis

- Reaction Setup: Dissolve 1-methylimidazole in an inert solvent (e.g., toluene) in a three-necked flask equipped with a dropping funnel and a condenser.
- Addition of Reagent: Slowly add diethyl sulfate to the stirred solution.
- Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
- Product Formation: The ionic liquid, being immiscible with the solvent, will form a separate layer.
- Purification and Drying: Follow the same work-up and purification steps as described in the solvent-free method.


Visualizations of Molecular Structure and Logical Relationships

To further elucidate the molecular structure and the relationship between the constituent ions, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Molecular structure of the 1-Ethyl-3-Methylimidazolium cation and the Ethylsulfate anion.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the components of **1-Ethyl-3-Methylimidazolium Ethylsulfate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of 1-Ethyl-3-Methylimidazolium Ethylsulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254634#molecular-structure-of-1-ethyl-3-methylimidazolium-ethylsulfate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com